molecular formula C12H24N2O3 B6605110 tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 2792161-77-2

tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No. B6605110
CAS RN: 2792161-77-2
M. Wt: 244.33 g/mol
InChI Key: KJYWFULJVQUSDY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, also known as tert-Butylaminoethyl oxazolidine-3-carboxylate, is a synthetic compound that is widely used in scientific research due to its unique properties. It is a heterocyclic compound with a five-membered ring structure and a tert-butyl group. This compound has a wide range of applications in organic synthesis and medicinal chemistry. In

Scientific Research Applications

Tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has a wide range of applications in scientific research. It has been used as a building block for the synthesis of heterocyclic compounds, such as imidazole derivatives, which are important in medicinal chemistry. It has also been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. In addition, it has been used in the synthesis of glycosides, which are compounds that contain a sugar moiety.

Mechanism of Action

Tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a heterocyclic compound that acts as a nucleophile and can be used in a variety of reactions. It can act as a catalyst in substitution reactions, and can also be used in the synthesis of amines and other heterocyclic compounds. It can also be used as a protecting group in organic synthesis.
Biochemical and Physiological Effects
Tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antifungal activity and can inhibit the growth of certain fungi. It has also been shown to have antibacterial activity and can inhibit the growth of certain bacteria. In addition, it has been shown to have anti-inflammatory activity and can reduce inflammation.

Advantages and Limitations for Lab Experiments

Tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several advantages when used in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a versatile compound and can be used in a variety of reactions. In addition, it is relatively stable and can be stored for long periods of time without degradation.
However, there are some limitations to using tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate in laboratory experiments. It can be toxic if ingested and should be handled with care. In addition, it can be difficult to obtain pure samples and can be expensive to synthesize.

Future Directions

The future of tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate research is promising. Further research is needed to investigate the compound’s potential applications in medicine, such as in the development of new drugs and therapies. In addition, further research is needed to investigate the compound’s potential uses as a building block for the synthesis of heterocyclic compounds. Research is also needed to investigate the compound’s potential uses in organic synthesis and in the synthesis of peptidomimetics and glycosides. Finally, research is needed to investigate the compound’s potential uses as a protecting group in organic synthesis.

Synthesis Methods

Tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can be synthesized via the reaction of tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid and anhydrous sodium carbonate in aqueous solution. The reaction is carried out at temperatures between 80 and 90°C for a period of 4-6 hours. The reaction is then cooled to room temperature and the product is isolated by filtration. The isolated product is then recrystallized from ethyl acetate and dried under vacuum.

properties

IUPAC Name

tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9(6-7-13)8-16-12(14,4)5/h9H,6-8,13H2,1-5H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYWFULJVQUSDY-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CCN)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)CCN)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

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